Isobutyl nitrite

Description

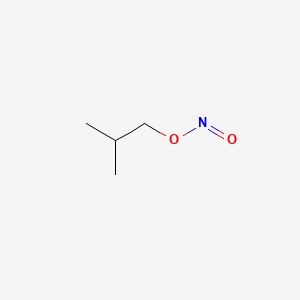

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2)3-7-5-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNSGVMLAYLYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2, Array | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020750 | |

| Record name | Isobutyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl nitrite is a clear colorless to pale yellow liquid. Boiling point 154.4 °F (68 °C)., Clear colorless to pale yellow liquid; [CAMEO], COLOURLESS LIQUID., Clear colorless to pale yellow liquid. | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

153 °F at 760 mmHg (NTP, 1992), 67 °C, 154.4 °F | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-10 °F (NTP, 1992), -10 °F, -21 °C | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOLUBLE AND GRADUALLY DECOMPOSED BY WATER; MISCIBLE WITH ALCOHOL, Solubility in water: very poor | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.87 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.870 AT 22 °C/4 °C, Relative density (water = 1): 0.87, 0.87 at 72 °F | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 3.56, >1 | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 68 °F ; 17.80 mmHg at 86 °F (NTP, 1992), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

542-56-3 | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW9WAB6QOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

isobutyl nitrite chemical properties and structure

An In-depth Technical Guide to Isobutyl Nitrite: Structure, Properties, and Applications

Introduction

This compound, with the chemical formula C₄H₉NO₂, is an alkyl nitrite—an ester of isobutanol and nitrous acid.[1][2] It is a volatile, clear, colorless to pale yellow liquid with a characteristic fruity or almond-like odor.[1][3][4] While structurally simple, this compound exhibits a rich and complex profile, serving as a versatile reagent in organic synthesis and possessing potent physiological activity.[5][6] This guide offers a comprehensive exploration of its chemical properties, molecular structure, synthesis, reactivity, and applications, providing researchers and drug development professionals with a detailed understanding of this multifaceted compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application and safe handling. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methylpropyl nitrite | [1][7] |

| Synonyms | This compound, IBN, Nitrous acid, 2-methylpropyl ester | [7][8][9] |

| CAS Number | 542-56-3 | [1][7] |

| Molecular Formula | C₄H₉NO₂ | [2][7] |

| Molecular Weight | 103.12 g/mol | [4][7] |

| Appearance | Clear colorless to pale yellow liquid | [3][4][10] |

| Odor | Pleasant, fruity, or almond-like | [1][10] |

| Boiling Point | 66-68 °C (151-154 °F) | [1][3][7] |

| Density | 0.87 g/mL at 20-25 °C | [1][7][11] |

| Water Solubility | Slightly soluble to insoluble (<1 mg/mL); slowly decomposes in water | [3][7][10] |

| Flash Point | -21 °C (-6 °F) | [12][13] |

| Vapor Pressure | 10 mmHg at 20 °C | [3][12] |

| Refractive Index | ~1.373 at 20 °C | [10][14] |

Molecular Structure and Conformation

This compound's chemical structure is (CH₃)₂CH-CH₂-O-N=O.[1] It is an organic ester where the isobutyl group is linked to a nitrite functional group via an oxygen atom. The O-N=O linkage is the source of its reactivity. The molecule is not rigid and possesses conformational flexibility due to rotation around the C-O and O-N single bonds. This rotation gives rise to different conformers, with the trans and cis isomers (relative to the C-O-N=O dihedral angle) being the most significant. The trans conformer is generally more stable.

Caption: Skeletal structure of this compound, (CH₃)₂CHCH₂ONO.

Synthesis and Manufacturing

The primary and most accessible method for synthesizing this compound is through the acid-catalyzed esterification of isobutyl alcohol with a nitrite salt.

Experimental Protocol: Laboratory Synthesis

This protocol describes a standard laboratory procedure for the preparation of this compound.

Materials:

-

Isobutyl alcohol ((CH₃)₂CHCH₂OH)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium chloride (NaCl), saturated solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice bath, separatory funnel, stirrer, and standard glassware

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and placed in an ice bath, combine isobutyl alcohol and a solution of sodium nitrite in water. The ice bath is critical to control the exothermic reaction and prevent the premature decomposition of the product.

-

Acid Addition: Slowly add dilute sulfuric acid to the chilled, stirring mixture. The slow addition is crucial to maintain a low temperature and prevent the formation of nitrogen oxides as side products. The reaction proceeds as follows: (CH₃)₂CHCH₂OH + NaNO₂ + H₂SO₄ → (CH₃)₂CHCH₂ONO + NaHSO₄ + H₂O.[10][12][13]

-

Phase Separation: Once the addition is complete, allow the mixture to stir for a short period. The this compound will form an upper organic layer. Transfer the entire mixture to a separatory funnel.

-

Washing: Separate the organic layer. Wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).

-

Drying and Storage: Dry the crude this compound over an anhydrous drying agent like sodium sulfate. Decant or filter the final product. Due to its sensitivity to light and heat, it should be stored in an amber bottle in a refrigerator (2-8°C).[12][14] Commercial preparations are often stabilized with a small amount of anhydrous potassium carbonate.[15]

Caption: Workflow for the laboratory synthesis of this compound.

Chemical Reactivity and Physiological Mechanism

This compound's chemical behavior is dominated by the lability of the O-NO bond. It can undergo both hydrolytic and homolytic cleavage.

-

Hydrolytic Cleavage: In the presence of water, it slowly decomposes back to isobutyl alcohol and nitrous acid.[3][16] This instability is a key consideration for its storage and handling.

-

Homolytic Cleavage: The O-NO bond can break homolytically to form an isobutoxyl radical and, critically, a nitric oxide (NO) radical.[12][16]

This release of nitric oxide is the foundation of its physiological effects. Nitric oxide is a potent endogenous signaling molecule and a powerful vasodilator.[17]

Mechanism of Vasodilation

-

Inhalation and Absorption: When inhaled, the volatile this compound is rapidly absorbed into the bloodstream.[18]

-

Metabolism: In vivo, it is rapidly metabolized, likely through both enzymatic and non-enzymatic pathways, to release nitric oxide (NO).[16][18]

-

sGC Activation: The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).

-

cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Muscle Relaxation: Elevated cGMP levels lead to a cascade of downstream effects, ultimately resulting in the dephosphorylation of myosin light chains and the relaxation of smooth muscle tissue.[17]

-

Physiological Effect: The relaxation of vascular smooth muscle causes vasodilation (widening of blood vessels), leading to a rapid drop in blood pressure, dizziness, and an increased heart rate (tachycardia).[3][19]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. News - Introduction to the application scope of this compound [zoranchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C4H9NO2 | CID 10958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 542-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound - Wikidata [wikidata.org]

- 10. This compound | 542-56-3 [chemicalbook.com]

- 11. High Quality High purity this compound CAS 542-56-3 with facroty price Manufacturer and Supplier | Zhuoer [zhuoerchem.com]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. This compound CAS#: 542-56-3 [m.chemicalbook.com]

- 14. 亚硝酸异丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Mechanistic and Other Relevant Data - this compound, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. Summary of Data Reported - this compound, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. solubilityofthings.com [solubilityofthings.com]

Isobutyl Nitrite: A Mechanistic Deep Dive into its Vasodilatory Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of isobutyl nitrite as a potent vasodilator. Moving beyond a surface-level description, we will dissect the complete signaling cascade, from the bioactivation of the parent compound to the downstream molecular events culminating in vascular smooth muscle relaxation. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding grounded in experimental evidence, elucidating the causality behind the observed physiological effects.

Part 1: The Genesis of Bioactivity - Conversion of this compound to Nitric Oxide

The vasodilatory effects of this compound are not inherent to the molecule itself but are mediated by its conversion to the critical signaling molecule, nitric oxide (NO).[1][2] This bioactivation is a crucial first step and can occur through multiple, distinct pathways, both enzymatic and non-enzymatic.

Enzymatic Pathways

Vascular smooth muscle cells possess intrinsic enzymatic machinery capable of metabolizing organic nitrites to NO.[3] Studies using subcellular fractions of bovine coronary arterial smooth muscle have demonstrated that this catalytic activity is significant and can be inhibited by heat, confirming its enzymatic nature.[3] This research identified two primary locations for this activity: a major component in the cytosol and a minor, distinct activity in the microsomal fraction.[3]

Several specific enzymes have been implicated as potential nitrite reductases, particularly under hypoxic conditions:

-

Xanthine Oxidoreductase (XOR): This molybdenum-containing enzyme, also known as xanthine oxidase, can catalyze the reduction of nitrite to NO.[1][4][5][6] Mathematical modeling and in vivo studies suggest that XOR activity in tissue can significantly elevate NO levels in smooth muscle cells, especially when endothelial NO production is limited.[7]

-

Aldehyde Oxidase (AO): Another cytosolic molybdoenzyme, AO, has been shown to be important for the vasodilatory actions of nitrite, operating through a soluble guanylate cyclase (sGC) dependent pathway.[4][5][8]

Non-Enzymatic Pathways

In addition to direct enzymatic conversion, this compound can generate NO through non-enzymatic processes.

-

Homolytic Cleavage: The this compound molecule can undergo spontaneous homolytic cleavage to yield an isobutoxyl radical and the nitric oxide radical.[1]

-

Reaction with Heme Proteins: A critical mechanism, especially in the context of physiological hypoxia, is the reduction of nitrite by deoxygenated heme proteins.[9]

-

Deoxyhemoglobin: In the bloodstream, deoxygenated hemoglobin in red blood cells acts as a potent nitrite reductase, converting nitrite to NO.[9][10] This reaction is allosterically regulated and maximally efficient at hemoglobin-oxygen saturations near the P50 (the oxygen tension at which hemoglobin is 50% saturated), linking NO generation directly to hypoxic conditions.[9][11]

-

Deoxymyoglobin: Within vascular smooth muscle cells, deoxygenated myoglobin can also reduce nitrite to NO, contributing significantly to nitrite-dependent hypoxic vasodilation.[12]

-

The multiplicity of these pathways ensures a robust system for NO generation from this compound, with particular enhancement under the low-oxygen conditions where vasodilation is most needed.

Diagram 1: Bioactivation Pathways of this compound

Caption: Overview of enzymatic and non-enzymatic routes for NO generation.

Part 2: The Core Signaling Axis: NO Activation of Soluble Guanylate Cyclase

Once generated, nitric oxide acts as a paracrine signaling molecule, diffusing from its site of production into adjacent vascular smooth muscle cells.[9] Its primary intracellular receptor is the enzyme Soluble Guanylate Cyclase (sGC).[13][14]

sGC is a heterodimeric heme protein that, in its basal state, has low catalytic activity.[13][15] The binding of NO to the ferrous heme cofactor in sGC induces a conformational change that breaks the bond to a proximal histidine residue.[13] This event unleashes the enzyme's catalytic activity, increasing its efficiency by several hundred-fold.[13][15]

The activated sGC then catalyzes the conversion of Guanosine Triphosphate (GTP) into the crucial second messenger, cyclic Guanosine Monophosphate (cGMP).[2][16][17] This rapid amplification of the initial NO signal is the central event that links the bioactivation of this compound to the downstream effectors of muscle relaxation.

Diagram 2: The Canonical NO-sGC-cGMP Pathway

Caption: Activation of sGC by NO and subsequent cGMP production.

Part 3: Executing the Response: cGMP-Mediated Smooth Muscle Relaxation

The surge in intracellular cGMP concentration triggers the final phase of vasodilation. The primary effector for cGMP in smooth muscle cells is cGMP-dependent Protein Kinase (PKG).[18][19] Activation of PKG initiates a series of phosphorylation events that collectively lead to muscle relaxation through two main mechanisms.[16][20]

-

Reduction of Intracellular Calcium ([Ca²⁺]i): Muscle contraction is critically dependent on elevated [Ca²⁺]i. PKG acts to lower these levels by:

-

Decreasing the Calcium Sensitivity of the Contractile Machinery: PKG can induce relaxation even at constant [Ca²⁺]i. It achieves this primarily by activating Myosin Light Chain Phosphatase (MLCP).[20] MLCP removes the phosphate group from the regulatory myosin light chain, which is the final common step required for the interaction of actin and myosin that drives contraction. By tipping the balance towards dephosphorylation, PKG makes the contractile apparatus less sensitive to calcium, promoting what is known as "active relaxation".[16][21]

The culmination of these PKG-mediated events is the relaxation of the vascular smooth muscle, leading to the widening of the blood vessel (vasodilation), increased blood flow, and a decrease in blood pressure.[22]

Diagram 3: Downstream Mechanisms of PKG-Mediated Vasodilation

Caption: PKG activation leads to vasodilation via Ca2+ reduction and desensitization.

Part 4: Experimental Methodologies & Protocols

Validating the mechanistic claims described above requires robust experimental techniques. Below are protocols for key assays used in the study of nitrite-induced vasodilation.

Protocol 1: Ex Vivo Aortic Ring Vasorelaxation Assay

This assay directly measures the effect of this compound on the contractility of an isolated blood vessel.

-

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-constricted arterial rings.

-

Materials:

-

Thoracic aorta from a model organism (e.g., Sprague-Dawley rat).

-

Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

-

Wire myograph system with force transducer and data acquisition software.

-

Carbogen gas (95% O₂ / 5% CO₂).

-

Phenylephrine (PE) or other vasoconstrictor.

-

This compound stock solution.

-

-

Methodology:

-

Vessel Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place it immediately in ice-cold Krebs buffer.

-

Ring Mounting: Under a dissecting microscope, clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings. Mount the rings on the wires of the myograph chamber.

-

Equilibration: Submerge the rings in Krebs buffer at 37°C, continuously bubbled with carbogen. Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension.

-

Viability Check: Constrict the rings with a high concentration of KCl to ensure tissue viability. Wash out and return to baseline.

-

Pre-constriction: Induce a sub-maximal contraction with a vasoconstrictor like Phenylephrine (to ~80% of the KCl response).

-

Concentration-Response Curve: Once the contraction has stabilized, add cumulative concentrations of this compound to the bath. Record the relaxation response at each concentration until maximal relaxation is achieved or the response plateaus.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

Diagram 4: Workflow for Aortic Ring Vasorelaxation Assay

Caption: Step-by-step workflow for the ex vivo aortic ring assay.

Protocol 2: Quantification of cGMP Levels in Vascular Tissue

This biochemical assay confirms the engagement of the sGC pathway.

-

Objective: To measure the change in intracellular cGMP concentration in vascular tissue following exposure to this compound.

-

Materials:

-

Isolated aortic rings or cultured vascular smooth muscle cells.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Lysis buffer.

-

Commercial cGMP Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Protein assay kit (e.g., BCA).

-

-

Methodology:

-

Tissue/Cell Preparation: Prepare aortic rings or cultured cells as per standard protocols.

-

Pre-incubation: Incubate the samples with a PDE inhibitor for 15-30 minutes to stabilize the cGMP signal.

-

Stimulation: Treat the samples with this compound (or vehicle control) for a short, defined period (e.g., 5-10 minutes).

-

Lysis: Immediately stop the reaction by adding ice-cold lysis buffer to the samples.

-

Homogenization & Centrifugation: Homogenize the tissue and centrifuge to pellet cellular debris. Collect the supernatant.

-

cGMP Measurement: Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.

-

Protein Quantification: Measure the total protein concentration in each sample lysate using a protein assay.

-

Data Normalization: Normalize the measured cGMP concentration to the total protein content for each sample (e.g., pmol cGMP / mg protein). Compare the results between control and treated groups.

-

Part 5: Conclusion and Future Directions

The vasodilatory mechanism of this compound is a well-defined, multi-stage process initiated by its bioactivation to nitric oxide. This conversion occurs through a redundant system of both enzymatic and non-enzymatic pathways, with a notable enhancement under hypoxic conditions via heme protein-mediated reduction. The resulting NO directly activates its primary receptor, soluble guanylate cyclase, leading to a surge in the second messenger cGMP. This signal is transduced by PKG, which orchestrates smooth muscle relaxation by coordinately reducing intracellular calcium levels and desensitizing the contractile apparatus to calcium.

For drug development professionals, understanding this pathway is critical. The reliance on enzymatic conversion highlights potential drug-drug interactions or variations in patient response due to genetic polymorphisms in enzymes like XOR. The central role of the sGC-cGMP axis places this compound within a broader class of cardiovascular drugs and suggests that its effects could be modulated by phosphodiesterase inhibitors (e.g., sildenafil), a clinically significant interaction.[23] Future research may focus on designing tissue-specific alkyl nitrites or exploring the therapeutic potential of leveraging the hypoxia-sensitive bioactivation pathways in ischemic diseases.

References

-

Crawford, J. H., et al. (2006). Hemoglobin mediated nitrite activation of soluble guanylyl cyclase. PubMed Central. Available at: [Link]

-

Loot, A. E., & Weiner, C. P. (2000). Molecular mechanism of cGMP-mediated smooth muscle relaxation. PubMed. Available at: [Link]

-

Pinder, A. G., et al. (2009). Nitrite directly vasodilates hypoxic vasculature via nitric oxide-dependent and -independent pathways. PubMed Central. Available at: [Link]

-

Lincoln, T. M., et al. (2001). Invited Review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. American Physiological Society Journals. Available at: [Link]

-

Totzeck, M., et al. (2012). Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation. PubMed Central. Available at: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Mechanistic and Other Relevant Data - this compound, β-Picoline, and Some Acrylates. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Available at: [Link]

-

Gladwin, M. T., et al. (2006). Nitrite as a vascular endocrine nitric oxide reservoir that contributes to hypoxic signaling, cytoprotection, and vasodilation. American Physiological Society Journals. Available at: [Link]

-

Maia, L. B., & Moura, J. J. G. (2022). Nitrite Reductases in Biomedicine: From Natural Enzymes to Artificial Mimics. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Nitrite reductase. Wikipedia. Available at: [Link]

-

Lincoln, T. M., et al. (2001). Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. PubMed. Available at: [Link]

-

Feil, R., et al. (2007). cGMP-Dependent Protein Kinase I and Smooth Muscle Relaxation. Circulation Research. Available at: [Link]

-

Loot, A. E., & Weiner, C. P. (2000). Molecular mechanism of cGMP-mediated smooth muscle relaxation. ResearchGate. Available at: [Link]

-

Sayed, N., et al. (2008). Desensitization of soluble guanylyl cyclase, the NO receptor, by S-nitrosylation. PNAS. Available at: [Link]

-

Canters, G. W., et al. (2010). The enzyme mechanism of nitrite reductase studied at single-molecule level. PNAS. Available at: [Link]

-

Nickerson, M. (1980). Review of the Physiological Effects of Amyl, Butyl, and Isobutyl Nitrites. Marcel Dekker, Inc. Available at: [Link]

-

Rassaf, T., et al. (2012). Nitrite potentiates the vasodilatory signaling of S-nitrosothiols. PubMed Central. Available at: [Link]

-

Macarthur, H., et al. (2009). Nitrite, NO and hypoxic vasodilation. PubMed Central. Available at: [Link]

-

Synapse, P. (2024). What is the mechanism of Amyl Nitrite?. Patsnap Synapse. Available at: [Link]

-

Kowaluk, E. A., & Fung, H. L. (1991). Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct. PubMed. Available at: [Link]

-

Silaghi-Dumitrescu, R., et al. (2016). Mechanism of nitrite reduction to NO catalysed by molybdoenzymes. ResearchGate. Available at: [Link]

-

Maia, L. B., & Moura, J. J. G. (2015). Nitrite reduction by molybdoenzymes: a new class of nitric oxide-forming nitrite reductases. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Poppers. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of nitrite reduction to NO catalyzed by coppercontaining... ResearchGate. Available at: [Link]

-

Secomb, T. W., et al. (2017). Nitrite-Mediated Hypoxic Vasodilation Predicted from Mathematical Modeling and Quantified from in Vivo Studies in Rat Mesentery. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of the pathways (enzymatic and non-enzymatic)... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Schematic experimental design to assess nitrite-induced vasodilatory and blood pressure lowering effects... ResearchGate. Available at: [Link]

-

Brandish, P. E., et al. (2001). In vitro activation of soluble guanylyl cyclase and nitric oxide release: a comparison of NO donors and NO mimetics. PubMed. Available at: [Link]

-

Martin, E., et al. (2014). Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor. PubMed Central. Available at: [Link]

-

Marletta Laboratory. (n.d.). Soluble Guanylate Cyclase. Marletta Laboratory Website. Available at: [Link]

-

Gladwin, M. T. (2008). Evidence Mounts That Nitrite Contributes to Hypoxic Vasodilation in the Human Circulation. AHA Journals. Available at: [Link]

-

Moura, J. J. G., et al. (2023). Nitrate–Nitrite Interplay in the Nitrogen Biocycle. MDPI. Available at: [Link]

-

DeWitt, B. J., et al. (2007). Pulmonary vasodilator responses to sodium nitrite are mediated by an allopurinol-sensitive mechanism in the rat. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

-

Cole, J. A. (1992). Different physiological roles of two independent pathways for nitrite reduction to ammonia by enteric bacteria. Semantic Scholar. Available at: [Link]

-

IARC. (2018). This compound, β-PICOLINE, AND SOME ACRYLATES. IARC Publications. Available at: [Link]

-

Silaghi-Dumitrescu, R. (n.d.). Nitrite reduction by nitrite reductases and related model systems, and the role of linkage isomerism. Babeș-Bolyai University. Available at: [Link]

-

Texas Heart Institute. (n.d.). Nitrates (vasodilator). The Texas Heart Institute. Available at: [Link]

-

Wikipedia. (n.d.). Sildenafil. Wikipedia. Available at: [Link]

-

Medicosis Perfectionalis. (2021). 12. Vasodilators: Nitric Oxide Releasers: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. YouTube. Available at: [Link]

-

Soderberg, L. S., et al. (1995). Inhalation exposure to this compound inhibits macrophage tumoricidal activity and modulates inducible nitric oxide. PubMed. Available at: [Link]

-

Kielbasa, T., & Fung, H. L. (2000). Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats. PubMed. Available at: [Link]

-

Armando Hasudungan. (2014). Nitric Oxide, NOS and vasodilation. YouTube. Available at: [Link]

Sources

- 1. Mechanistic and Other Relevant Data - this compound, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 3. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrite Reductases in Biomedicine: From Natural Enzymes to Artificial Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pulmonary vasodilator responses to sodium nitrite are mediated by an allopurinol-sensitive mechanism in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrite-Mediated Hypoxic Vasodilation Predicted from Mathematical Modeling and Quantified from in Vivo Studies in Rat Mesentery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrite directly vasodilates hypoxic vasculature via nitric oxide-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Hemoglobin mediated nitrite activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. marlettalab.org [marlettalab.org]

- 15. pnas.org [pnas.org]

- 16. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. researchgate.net [researchgate.net]

- 22. texasheart.org [texasheart.org]

- 23. Sildenafil - Wikipedia [en.wikipedia.org]

isobutyl nitrite metabolic pathways in vivo

An In-depth Technical Guide to the In Vivo Metabolic Pathways of Isobutyl Nitrite

Introduction

This compound (ISBN), a member of the alkyl nitrite class, is a highly volatile liquid recognized for its potent vasodilatory properties.[1] Historically used in medicine for conditions like angina pectoris, it is now more commonly associated with recreational use as an inhalant, colloquially known as "poppers".[1][2][3] For researchers and drug development professionals, understanding the in vivo fate of this compound is critical for evaluating its pharmacological effects, toxicological profile, and potential drug-drug interactions. Its high volatility and extreme chemical instability in biological matrices present unique metabolic and pharmacokinetic characteristics.[4] This guide provides a detailed exploration of the metabolic pathways of this compound, its pharmacokinetic profile, the toxicological implications of its metabolites, and the analytical methodologies required for its in vivo study.

Part 1: Primary Metabolic Pathways of this compound

The in vivo transformation of this compound is characterized by its rapidity, proceeding primarily through two distinct, competing pathways: hydrolytic decomposition and bioactivation via homolytic cleavage.

The Hydrolytic Pathway: The Predominant Route

The major metabolic fate of this compound in an aqueous biological environment is rapid hydrolytic decomposition.[5][6] This reaction is considered the primary clearance mechanism, accounting for an estimated 98% of the initial biotransformation.[2][5] The process involves the cleavage of the ester bond, yielding inorganic nitrite and isobutyl alcohol (ISBA) as the principal metabolites.[5]

The reaction is generally considered to be a non-enzymatic, first-order process, driven by the compound's inherent instability in water.[5][7] This rapid degradation is a key factor in the extremely short in vivo half-life of the parent compound.

Caption: The primary hydrolytic pathway of this compound.

Bioactivation to Nitric Oxide: The Pharmacologically Active Pathway

Concurrent with hydrolysis, this compound can undergo homolytic cleavage of the oxygen-nitrogen bond. This pathway, while minor in terms of mass balance, is fundamentally responsible for the compound's pharmacological effects.[3][5] The cleavage generates two highly reactive species: the nitric oxide (NO) radical and an isobutoxyl radical.[5]

-

Nitric Oxide (NO): This radical is the key mediator of vasodilation. It activates soluble guanylate cyclase in smooth muscle cells, leading to increased cGMP levels and subsequent muscle relaxation. This mechanism is the basis for both its historical therapeutic use and its acute physiological effects when used recreationally.[8] In vitro studies suggest that enzymes such as xanthine oxidase may facilitate this reductive conversion to nitric oxide under certain conditions.[5]

-

Isobutoxyl Radical: This reactive oxygen species is short-lived and can initiate lipid peroxidation and other radical-mediated cellular damage, contributing to the compound's toxicity.[3][5]

Caption: Bioactivation of this compound via homolytic cleavage.

Part 2: Metabolism of the Primary Metabolite, Isobutyl Alcohol

Following its formation via hydrolysis, isobutyl alcohol is further metabolized through a well-established oxidative pathway common to primary alcohols. This sequential oxidation is mediated by cytosolic enzymes predominantly located in the liver.[5]

-

Oxidation to Isobutyraldehyde: Isobutyl alcohol is first oxidized to isobutyraldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) , which utilizes NAD⁺ as a cofactor.[5]

-

Oxidation to Isobutyric Acid: The resulting aldehyde is rapidly converted to isobutyric acid by the action of aldehyde dehydrogenase (ALDH) , also dependent on NAD⁺.[5]

This two-step oxidation effectively detoxifies the isobutyl alcohol. The final product, isobutyric acid, can then enter intermediary metabolism.

Caption: The complete metabolic cascade of this compound.

Part 3: Pharmacokinetics and Disposition

The pharmacokinetic profile of this compound is defined by its rapid absorption, extensive metabolism, and swift elimination.

-

Absorption and Bioavailability: Following inhalation, ISBN is rapidly absorbed into the systemic circulation. However, it undergoes significant first-pass metabolism, likely in the lung and blood, resulting in a systemic bioavailability of only about 43%.[2][5]

-

Distribution and Elimination: this compound has an exceptionally short elimination half-life of approximately 1.3 to 1.4 minutes in rats.[2][5] Its systemic clearance (around 3.0 L/min/kg) vastly exceeds cardiac output, providing definitive evidence of extensive extrahepatic metabolism.[2][5] The primary metabolite, isobutyl alcohol, has a longer half-life of about 5.3 minutes following intravenous administration of its precursor. Interestingly, this half-life is significantly reduced to ~1.5 minutes when ISBN is inhaled, suggesting that the route of administration alters the disposition of the metabolite.[3][5]

-

Excretion: Urinary excretion of isobutyl alcohol is minimal (~0.5% of the dose), and no glucuronide or sulfate conjugates have been detected.[5] This indicates that the vast majority of the compound is eliminated via metabolic conversion rather than direct excretion.

| Pharmacokinetic Parameter | Value (in rats) | Citation(s) |

| This compound (ISBN) | ||

| Elimination Half-Life (t½) | ~1.3 minutes | [2][5] |

| Systemic Clearance (CL) | ~3.0 L/min/kg | [5] |

| Volume of Distribution (Vd) | ~5.8 L/kg | [5] |

| Inhaled Bioavailability (F) | ~43% | [2][5] |

| Isobutyl Alcohol (ISBA) | ||

| Half-Life (post-IV ISBN) | ~5.3 minutes | [2][5] |

| Half-Life (post-inhaled ISBN) | ~1.5 minutes | [3][5] |

| Urinary Excretion | < 0.5% | [5] |

Part 4: Toxicological Implications of Metabolism

The metabolic products of this compound are directly linked to its toxicological profile.

-

Methemoglobinemia: The inorganic nitrite (NO₂⁻) released during hydrolysis is a potent oxidizing agent. It oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin (MetHb).[9] MetHb is incapable of binding and transporting oxygen, and elevated levels can lead to functional anemia and cyanosis.[5][10]

-

Hepatic Enzyme Inactivation: Acute exposure to this compound has been shown to significantly reduce the activity of key hepatic enzymes, including cytochrome P450 (CYP), glutathione S-transferase (GST), and carboxylesterase (CBE).[11] Mechanistic studies suggest this inactivation is not caused by the primary metabolites but is likely due to irreversible protein oxidation via tyrosine nitration, a downstream consequence of nitric oxide and related reactive nitrogen species.[11] This raises the possibility of significant drug-drug interactions in individuals using these substances.

-

Genotoxicity: this compound has demonstrated mutagenic activity in several in vitro and in vivo assays, including inducing base-pair substitutions in Salmonella typhimurium and causing DNA damage in rodent lung cells.[6][12] This genotoxic potential may be linked to the alkylating properties of the parent compound or the oxidative stress initiated by its radical metabolites.

Part 5: Methodologies for In Vivo Analysis

The high volatility and instability of this compound and its primary metabolite necessitate specialized analytical techniques. Headspace gas chromatography (HS-GC) is the method of choice.[10][13]

Protocol: Quantification of this compound and Isobutyl Alcohol in Whole Blood by HS-GC

Principle: This method leverages the volatility of the target analytes. A blood sample is sealed in a vial and heated, causing the volatile compounds to partition into the gas phase (headspace) above the sample. A sample of this headspace is then injected into a gas chromatograph for separation and detection by a flame ionization detector (FID) or an electron capture detector (ECD).[4][13]

Materials and Reagents:

-

Gas chromatograph with headspace autosampler and FID/ECD

-

Appropriate GC capillary column (e.g., Rtx-BAC2 or similar)[10]

-

20 mL headspace vials with PTFE-lined septa

-

Gas-tight syringes

-

This compound and isobutyl alcohol analytical standards

-

Internal Standard (IS) (e.g., t-butyl alcohol or similar)[10]

-

Whole blood (control matrix)

-

Deionized water

Step-by-Step Procedure:

-

Sample Collection: Due to the analyte's instability, blood must be collected in tubes containing appropriate preservatives and immediately sealed and cooled to prevent evaporative loss and degradation.[4]

-

Preparation of Standards: Prepare a stock solution of ISBN, ISBA, and the IS in a suitable solvent. Create a series of calibration standards by spiking control whole blood to achieve a concentration range relevant to expected in vivo levels (e.g., 1-400 ng/mL).[4]

-

Sample Preparation:

-

Pipette a precise volume (e.g., 1 mL) of the sample, calibrator, or quality control into a 20 mL headspace vial.

-

Add the internal standard solution.

-

Immediately seal the vial by crimping the cap.

-

-

Headspace Incubation and Injection:

-

Place the vials in the headspace autosampler.

-

Incubate the vials at a controlled temperature (e.g., 55°C) for a set time (e.g., 15 minutes) to allow for equilibration between the liquid and gas phases.[10]

-

Automatically inject a fixed volume (e.g., 1 mL) of the headspace vapor into the GC inlet.

-

-

GC Analysis:

-

Inlet: Splitless mode to maximize sensitivity.

-

Oven Program: A cryogenic starting temperature (e.g., 0°C) can be used to trap and focus the analytes at the head of the column, followed by a temperature ramp (e.g., to 240°C) to elute the compounds.[10]

-

Detector: FID or ECD, with temperature set appropriately (e.g., 250°C).

-

-

Data Analysis: Identify and integrate the peaks corresponding to ISBA, the IS, and (if detectable) ISBN based on their retention times. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against concentration. Quantify the analyte concentration in unknown samples using this curve.

Caption: Workflow for HS-GC analysis of this compound/alcohol.

Conclusion

The in vivo metabolic profile of this compound is a study in contrasts. It is dominated by a rapid, near-complete hydrolytic degradation to its corresponding alcohol, while a minor bioactivation pathway releasing nitric oxide is responsible for its potent pharmacological activity. The subsequent metabolism of isobutyl alcohol follows a standard oxidative route. This rapid and extensive biotransformation results in a very short half-life and unique pharmacokinetic properties, including significant first-pass and extrahepatic clearance. The metabolites generated are directly implicated in the compound's toxicity, primarily through methemoglobin formation and oxidative stress. A thorough understanding of these pathways, supported by robust analytical methodologies, is essential for any scientist investigating the disposition, efficacy, or safety of this compound and related compounds.

References

-

Kielbasa, W., & Fung, H. L. (2000). Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats. Drug metabolism and disposition, 28(4), 386–391. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2019). This compound, β-Picoline, and Some Acrylates. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 122. International Agency for Research on Cancer. [Link]

-

Kielbasa, W., & Fung, H. L. (2000). Relationship between steady-state pharmacokinetics and hemodynamic effects of inhaled this compound in conscious rats. AAPS PharmSci, 2(2), E11. [Link]

-

Kielbasa, W., Jhee, S. S., & Fung, H. L. (1999). Analysis of this compound inhalant in rat and human blood: application for pharmacokinetic investigations. Journal of chromatography. B, Biomedical sciences and applications, 734(1), 83–89. [Link]

-

International Agency for Research on Cancer. (2019). This compound, β-PICOLINE, AND SOME ACRYLATES. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 122. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2019). Summary of Data Reported. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 122. International Agency for Research on Cancer. [Link]

-

Watanabe-Suzuki, K., Nozawa, H., Ishii, A., & Suzuki, O. (2003). Sensitive analysis of alkyl alcohols as decomposition products of alkyl nitrites in human whole blood and urine by headspace capillary GC with cryogenic oven trapping. Journal of chromatographic science, 41(2), 91–96. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2019). Exposure Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 122. International Agency for Research on Cancer. [Link]

-

Jia, L., & Fung, H. L. (2007). Inactivation of hepatic enzymes by inhalant nitrite--in vivo and in vitro studies. The AAPS journal, 9(3), E32. [Link]

-

Wikipedia contributors. (2024). Poppers. Wikipedia. [Link]

-

Human Metabolome Database. (2021). This compound. [Link]

-

Soderberg, L. S., & Ponnappan, U. (2002). Prechronic Inhalation Toxicity Studies of Isobutyl Nitrite1. Toxicological Sciences, 66(2), 276-284. [Link]

-

Wikipedia contributors. (2023). This compound. Wikipedia. [Link]

-

National Toxicology Program. (1996). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 542-56-3) in F344 Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program technical report series, 448, 1–348. [Link]

-

Soderberg, L. S., & Ponnappan, U. (2000). Pharmacokinetics of a Model Organic Nitrite Inhalant and its Alcohol Metabolite in Rats. Drug Metabolism and Disposition, 28(4), 386-391. [Link]

-

De-Faria, M. B., et al. (2021). An Accidental Death Due to Ingestion of this compound. The American Journal of Forensic Medicine and Pathology, 42(3), 284-287. [Link]

-

Vogt, S., Hauschel, M., Angerer, V., Kempf, J., & Auwärter, V. (2015). Detecting 'poppers' - Analysis of alkyl nitrites and their corresponding alcohols by HS-GC/FID. Poster presentation. [Link]

- Gold, A., & Blumberg, M. (1960). U.S. Patent No. 2,927,939. U.S.

Sources

- 1. Poppers - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Analysis of this compound inhalant in rat and human blood: application for pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic and Other Relevant Data - this compound, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Summary of Data Reported - this compound, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Sensitive analysis of alkyl alcohols as decomposition products of alkyl nitrites in human whole blood and urine by headspace capillary GC with cryogenic oven trapping. | Semantic Scholar [semanticscholar.org]

- 11. Inactivation of hepatic enzymes by inhalant nitrite--in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 542-56-3) in F344 Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniklinik-freiburg.de [uniklinik-freiburg.de]

isobutyl nitrite decomposition products and pathways

An In-depth Technical Guide to the Decomposition of Isobutyl Nitrite: Products, Pathways, and Analytical Methodologies

Authored by: Gemini, Senior Application Scientist

Foreword: this compound, a compound of significant interest in both clinical and research settings, is characterized by its inherent instability. Its utility and toxicological profile are intrinsically linked to its decomposition products. Understanding the pathways through which it degrades is paramount for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive overview of the primary decomposition routes—hydrolysis, homolytic cleavage, and metabolic transformation—and details the resulting chemical species. We will explore the causality behind these pathways and provide validated analytical protocols for their study, ensuring a robust and reliable understanding of this compound's chemical lifecycle.

Introduction: The Chemical Nature of this compound

This compound (C₄H₉NO₂) is a volatile, yellowish liquid belonging to the alkyl nitrite class of compounds.[1] Its chemical structure, featuring a weak oxygen-nitrogen single bond, is the primary determinant of its reactivity and propensity to decompose.[2] The compound is sensitive to light, air, heat, and water, factors that initiate its degradation into a cascade of secondary products.[1][3][4] Commercially available preparations often exhibit purity levels as low as 63%, with the major impurity being isobutyl alcohol, a direct product of its degradation.[3][5] This inherent instability necessitates careful handling and storage, typically in cooled, dark conditions, to maintain chemical integrity.[1][6]

The significance of this compound decomposition extends from its use as a recreational inhalant ("poppers") to its historical medical applications, such as treating cyanide poisoning and angina.[1][7][8] The physiological effects, primarily vasodilation, are not caused by the parent molecule but by its decomposition product, nitric oxide (NO).[7][9] Therefore, a thorough understanding of the decomposition kinetics and products is essential for evaluating its biological activity and potential toxicity.

Primary Decomposition Pathways

This compound degrades through three principal pathways, the predominance of which is dictated by environmental conditions such as the presence of water, light, heat, and biological enzymes.